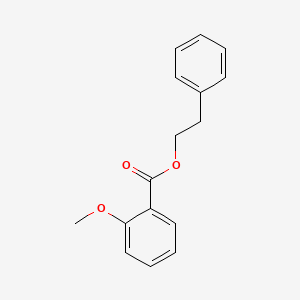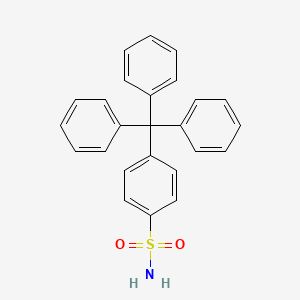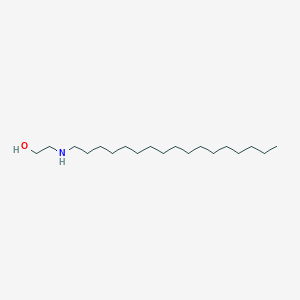![molecular formula C9H12AsNO6 B14722046 [4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid CAS No. 6266-19-9](/img/structure/B14722046.png)
[4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid: is an organoarsenic compound that features both an arsonic acid group and an ethoxycarbonylamino group attached to a hydroxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the hydroxyphenyl derivative, which is then subjected to arsonation.
Arsonation: The hydroxyphenyl derivative is reacted with an arsenic-containing reagent, such as arsenic trioxide or arsenic acid, under controlled conditions to introduce the arsonic acid group.
Ethoxycarbonylation: The resulting arsonic acid derivative is then treated with ethyl chloroformate in the presence of a base, such as triethylamine, to introduce the ethoxycarbonylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for safety and environmental impact due to the use of arsenic compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the arsonic acid group, potentially converting it to an arsine or other reduced forms.
Substitution: The ethoxycarbonylamino group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Arsines or other reduced arsenic compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Analytical Chemistry: It can be employed as a reagent for the detection and quantification of certain metal ions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing a tool for studying enzyme function and regulation.
Antimicrobial Activity: Due to its arsenic content, the compound may exhibit antimicrobial properties, making it useful in the development of new antimicrobial agents.
Medicine
Drug Development: The compound’s unique structure can be explored for potential therapeutic applications, including anticancer and antiparasitic activities.
Industry
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or optical activity.
Mechanism of Action
The mechanism by which [4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid exerts its effects involves interactions with molecular targets such as enzymes or cellular receptors. The arsonic acid group can bind to thiol groups in proteins, leading to enzyme inhibition or disruption of cellular processes. The ethoxycarbonylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyphenyl structure and exhibit interesting biological activities.
Aldehydes and Ketones: Compounds with carbonyl groups, such as aldehydes and ketones, can undergo similar types of reactions, including oxidation and reduction.
Uniqueness
Arsonic Acid Group: The presence of the arsonic acid group distinguishes [4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid from other hydroxyphenyl derivatives, providing unique chemical reactivity and biological activity.
Ethoxycarbonylamino Group: This group enhances the compound’s solubility and potential for chemical modifications, making it versatile for various applications.
Properties
CAS No. |
6266-19-9 |
|---|---|
Molecular Formula |
C9H12AsNO6 |
Molecular Weight |
305.12 g/mol |
IUPAC Name |
[4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid |
InChI |
InChI=1S/C9H12AsNO6/c1-2-17-9(13)11-6-3-4-7(8(12)5-6)10(14,15)16/h3-5,12H,2H2,1H3,(H,11,13)(H2,14,15,16) |
InChI Key |
XCUQXNMWEGBMGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)[As](=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-bromophenyl)methylideneamino]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14721970.png)

![N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide](/img/structure/B14721981.png)
![Benzyl n-[(benzyloxy)carbonyl]-o-[bis(2-chloropropyl)carbamoyl]serinate](/img/structure/B14721986.png)
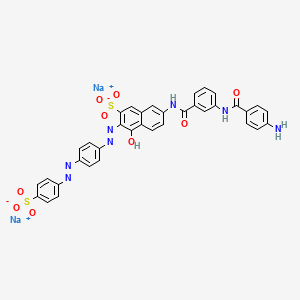
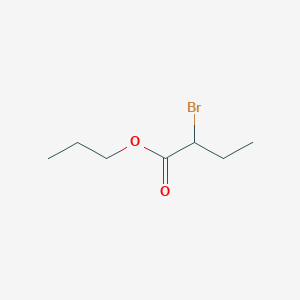
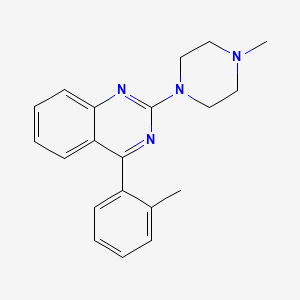

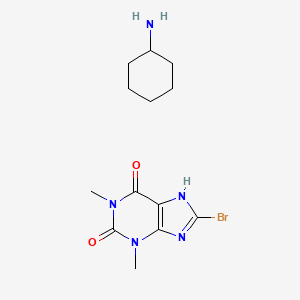
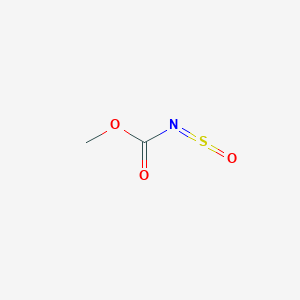
![Pyrazino[2,3-e][1,2,3,4]tetrazine](/img/structure/B14722033.png)
